2,5-Dibromobenzenesulfonyl chloride
Overview
Description
2,5-Dibromobenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family, characterized by the presence of a sulfonyl chloride group attached to a benzene ring which is further substituted with bromine atoms. While the provided papers do not directly discuss 2,5-dibromobenzenesulfonyl chloride, they do provide insights into the behavior of similar compounds, which can be used to infer properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of related benzenesulfonyl chlorides typically involves the use of chlorosulfonic acid to introduce the sulfonyl chloride group to the aromatic ring. For instance, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides was achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . This suggests that a similar approach could be used for synthesizing 2,5-dibromobenzenesulfonyl chloride, starting from an appropriately dibrominated benzene derivative.
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chlorides is typically characterized by X-ray diffraction methods, revealing the planarity of the substituted benzene ring and the orientation of the sulfonyl chloride group relative to the ring. For example, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride was determined to be orthorhombic with a planar benzene ring . This information can be extrapolated to suggest that 2,5-dibromobenzenesulfonyl chloride would also exhibit a planar structure with the sulfonyl chloride group likely causing some steric hindrance due to the presence of the bulky bromine atoms.
Chemical Reactions Analysis
Benzenesulfonyl chlorides are reactive intermediates that can undergo various chemical reactions, particularly with nucleophiles. The reaction of 3,5-dibromo-4-hydroxybenzenesulfonyl chloride with weak bases has been studied, showing the formation of an intermediate and a final oligomeric product . This indicates that 2,5-dibromobenzenesulfonyl chloride could also react with bases to form similar intermediates and potentially oligomeric structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chlorides are influenced by the substituents on the benzene ring. For instance, the solvation effects in the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide were found to be dependent on the nature of the halogen substituent . This suggests that the physical properties such as solubility and the chemical reactivity of 2,5-dibromobenzenesulfonyl chloride would be affected by the presence of the bromine atoms, potentially altering its hydrolysis kinetics compared to its non-brominated counterparts.
Scientific Research Applications
Solid-Phase Synthesis
- Polymer-Supported Benzenesulfonamides : 2,5-Dibromobenzenesulfonyl chloride is used in the preparation of polymer-supported benzenesulfonamides. These intermediates are crucial for various chemical transformations and the synthesis of diverse privileged scaffolds. Such applications are pivotal in solid-phase synthesis strategies (Fülöpová & Soural, 2015).
Chemical Transformations
- Chlorohydroxybenzenesulfonyl Derivatives : Research shows that derivatives of 2,5-Dibromobenzenesulfonyl chloride have potential as herbicides. These derivatives have been synthesized and studied for their infrared and nuclear magnetic resonance spectral characteristics, highlighting their chemical versatility (Cremlyn & Cronje, 1979).
Bacterial Biofilm Inhibition
- N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Nitrobenzenesulfonamides : Synthesized derivatives of 2,5-Dibromobenzenesulfonyl chloride have shown effectiveness in inhibiting bacterial biofilms. This is significant in the context of bacterial resistance and the search for new antibacterial strategies (Abbasi et al., 2020).
Biological Applications
- Covalent Attachment of Biologicals : 2,5-Dibromobenzenesulfonyl chloride derivatives have been used for the covalent attachment of biologicals to various solid supports. This includes applications in bioselective separation for therapeutic purposes (Chang et al., 1992).
Synthesis of Heterocyclic Compounds
- 1,2,5-Benzothiadiazepine 1,1-Dioxide Derivatives : The synthesis of these compounds involves reactions with 2,5-Dibromobenzenesulfonyl chloride. This research highlights the compound's role in the creation of complex heterocyclic structures (Migliara et al., 1979).
Analytical Chemistry
- Enhancement in Detection of Estrogens : In analytical chemistry, derivatives of 2,5-Dibromobenzenesulfonyl chloride have been used to enhance the detection of estrogens in biological fluids. This demonstrates its utility in improving the sensitivity of analytical methods (Higashi et al., 2006).
Safety And Hazards
2,5-Dibromobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing and eye protection should be worn . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,5-dibromobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMPLIWURYRGEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372103 | |
Record name | 2,5-Dibromobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromobenzenesulfonyl chloride | |
CAS RN |
23886-64-8 | |
Record name | 2,5-Dibromobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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